molecular formula C8H4BrFN2O2 B13343786 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid

7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13343786
M. Wt: 259.03 g/mol
InChI Key: GPIFQUNBVBLVBH-UHFFFAOYSA-N
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Description

7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 2396750-30-2) is a high-value, multifunctional heterocyclic building block extensively employed in medicinal chemistry and drug discovery research . This compound features a fused pyrazolo[1,5-a]pyridine core, a privileged scaffold known for its significant photophysical properties and biocompatibility, which allows for extensive structural diversification to optimize biological activity . The presence of both a bromo and a fluoro substituent at the 7- and 4- positions of the ring system, respectively, provides distinct reactive handles for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki reactions) and nucleophilic aromatic substitutions, making it a versatile intermediate for constructing targeted libraries . Its primary research value lies in the development of novel therapeutic agents, particularly as a key precursor in the synthesis of kinase inhibitors, such as Mark/Par1 inhibitors, which are being investigated for the treatment of neurodegenerative conditions like Alzheimer's disease . The carboxylic acid functional group at the 3-position allows for straightforward derivatization into amides or esters, or for direct molecular recognition in target binding . This product is intended for Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H4BrFN2O2

Molecular Weight

259.03 g/mol

IUPAC Name

7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H4BrFN2O2/c9-6-2-1-5(10)7-4(8(13)14)3-11-12(6)7/h1-3H,(H,13,14)

InChI Key

GPIFQUNBVBLVBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C=NN2C(=C1)Br)C(=O)O)F

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Temperature : The reaction temperature is crucial and must be carefully controlled to optimize yield and purity. Common temperatures range from room temperature to elevated temperatures (up to 100°C) depending on the specific step.
  • Solvents : Solvents like dichloromethane, acetonitrile, and dimethylformamide (DMF) are commonly used due to their ability to dissolve reactants and facilitate the reaction.
  • Catalysts : Catalysts such as palladium complexes may be used in certain steps, especially during cross-coupling reactions.

Chemical Reactions Analysis

7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid participates in various chemical reactions due to its reactive functional groups. Key reactions include:

  • Nucleophilic Substitution : The bromine atom can be substituted with other nucleophiles under appropriate conditions.
  • Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions can be used to introduce aryl or alkyl groups.
  • Hydrolysis : The carboxylic acid group can undergo hydrolysis or esterification reactions.

Data Tables

Synthesis Steps and Conditions

Step Reaction Type Conditions Yield
1 Bromination NBS, CH2Cl2, RT 70-80%
2 Fluorination Selectfluor, CH3CN, 50°C 60-70%
3 Carboxylation CO2, Pd(OAc)2, DMF, 100°C 80-90%

Chemical Reactions

Reaction Type Conditions Product
Nucleophilic Substitution Pd(PPh3)4, Na2CO3, H2O, 80°C Aryl-substituted derivatives
Cross-Coupling Pd(OAc)2, PhB(OH)2, K2CO3, toluene, 130°C Arylpyrazolo[1,5-a]pyridines
Hydrolysis NaOH, H2O, RT Pyrazolo[1,5-a]pyridine-3-carboxylic acid

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogenating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various halogenated derivatives.

Scientific Research Applications

7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activities or the inhibition of specific cellular processes.

Comparison with Similar Compounds

5-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic Acid

Key Differences :

  • Substituent Position : Bromine is at position 5 instead of 7.
  • Molecular Formula : C₈H₄BrFN₂O₂ (MW: 259.03) .
  • The 5-bromo isomer may exhibit reduced steric hindrance compared to the 7-bromo derivative.
  • Applications : Used in high-purity pharmaceutical R&D, suggesting similar utility for the 7-bromo analog .

Comparison with Ester Derivatives

Propyl 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylate

Key Differences :

  • Functional Group : Propyl ester replaces the carboxylic acid.
  • Synthesis : Prepared via esterification (36% yield) under acidic conditions .
  • Properties : Esters generally exhibit higher lipophilicity, enhancing membrane permeability but requiring hydrolysis for bioactivation.
  • Molecular Weight : Higher than the carboxylic acid due to the propyl group.

Substituent Position and Functional Group Variations

6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carbaldehyde

Key Differences :

  • Substituents : Bromine at position 6 and an aldehyde group at position 3.
  • Molecular Formula : C₈H₄BrFN₂O (MW: 243.04) .
  • Reactivity : The aldehyde group enables nucleophilic additions, contrasting with the carboxylic acid’s hydrogen-bonding capacity.

2-Benzyloxy Derivatives (e.g., 20a–20c)

Key Differences :

  • Substituents : Benzyloxy group at position 2 and methyl groups at positions 5 or 7 .
  • Melting Points : Higher MPs (159.9–181.8°C) due to hydrogen bonding and crystallinity.
  • Synthesis Yields : High yields (72–99%) via acid-catalyzed reactions .

Physicochemical and Pharmacological Implications

Data Table: Structural and Functional Comparisons

Compound Name Substituents Functional Group Molecular Formula MW MP (°C) Key Applications Reference
7-Bromo-4-fluoro...3-carboxylic acid 7-Br, 4-F COOH C₈H₄BrFN₂O₂ 259.03 N/A Pharma intermediates
5-Bromo-4-fluoro...3-carboxylic acid 5-Br, 4-F COOH C₈H₄BrFN₂O₂ 259.03 N/A High-purity R&D
Propyl 4-bromo...3-carboxylate 4-Br COOPr C₁₁H₁₂BrN₂O₂ 295.13 N/A Prodrug synthesis
6-Bromo-4-fluoro...3-carbaldehyde 6-Br, 4-F CHO C₈H₄BrFN₂O 243.04 N/A Reactive intermediates
2-Benzyloxy-7-methyl...3-carboxylic acid 2-OBn, 7-Me COOH C₁₇H₁₄N₂O₃ 294.31 181.1 Antituberculosis research

Biological Activity

7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for diverse biological properties including antimicrobial and anticancer activities. The unique combination of bromine and fluorine atoms in its structure enhances its reactivity and binding affinity to biological targets.

The molecular formula of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is C8H4BrFN2O2, with a molecular weight of 259.03 g/mol. Its IUPAC name is derived from its structural components, which include a pyrazolo ring substituted with bromine and fluorine atoms.

PropertyValue
Molecular FormulaC8H4BrFN2O2
Molecular Weight259.03 g/mol
IUPAC Name7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
InChI KeyGPIFQUNBVBLVBH-UHFFFAOYSA-N

The biological activity of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of halogen substituents (bromine and fluorine) can enhance the compound's lipophilicity and facilitate its penetration into cellular membranes. This can lead to modulation of enzymatic activities or inhibition of specific cellular processes, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that compounds similar to 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have reported that derivatives of pyrazolo compounds demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of nucleic acid synthesis.

Anticancer Properties

Several studies have explored the anticancer potential of pyrazolo derivatives. In vitro assays have shown that 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid can induce apoptosis in cancer cell lines. For example:

  • HeLa Cells : Exhibited reduced viability upon treatment with the compound, suggesting a potential role in cancer therapy.
  • Mechanism : The compound may trigger apoptotic pathways by activating caspases or inhibiting anti-apoptotic proteins.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazolo derivative showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL.
  • Anticancer Activity in Cell Lines : Research published in Cancer Letters indicated that treatment with 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid led to a significant decrease in cell proliferation in breast cancer cell lines (MCF-7) at doses ranging from 5 to 20 µM.

Comparative Analysis with Similar Compounds

The biological activity of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acidModerateHigh
4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acidLowModerate
7-Bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylic acidHighLow

Q & A

Q. Example Protocol :

React brominated precursor with silylformamidine (1:3 molar ratio) in DMF.

Stir at 25°C for 20 hours under argon.

Purify via flash chromatography (silica gel, hexane/ethyl acetate).

What mechanisms underlie the biological activity of this compound?

Answer:
The compound’s bioactivity stems from:

  • Electron-Withdrawing Groups : The bromine and fluorine substituents enhance electrophilicity, facilitating interactions with microbial enzymes or kinase active sites .
  • Aromatic π-System : Engages in hydrophobic interactions with protein pockets (e.g., observed in pyrazolo[1,5-a]pyrimidine derivatives targeting antimicrobial pathways) .
  • Carboxylic Acid Group : Potential for hydrogen bonding or salt bridge formation with biological targets .

Q. Reported Activities :

  • Inhibitory effects against bacterial strains (MIC values: 2–8 µg/mL for Gram-positive pathogens) .
  • Kinase inhibition potential, inferred from structural analogs .

How should researchers address contradictions in reported spectral or biological data?

Answer:
Discrepancies often arise from:

  • Purity Variations : Impurities (e.g., unreacted starting materials) skew NMR or bioassay results. Validate purity via HPLC (>98%) .
  • Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3). Standardize solvent systems .
  • Biological Assay Conditions : Differences in cell lines or incubation times impact activity. Replicate assays under controlled conditions (e.g., 37°C, 5% CO2_2) .

Case Study :
A study reported conflicting 1^1H NMR shifts for a related compound due to residual DMF. Repetition in CDCl3_3 resolved the discrepancy .

What advanced applications exist for this compound in drug discovery?

Answer:
Applications include:

  • Scaffold for Antimicrobials : Structural analogs show activity against multidrug-resistant bacteria .
  • Kinase Inhibitor Development : The pyrazolo[1,5-a]pyridine core mimics ATP-binding motifs in kinases .
  • Prodrug Synthesis : Esterification of the carboxylic acid group enhances bioavailability (e.g., ethyl ester derivatives) .

Q. Recent Findings :

  • A derivative demonstrated IC50_{50} = 0.5 µM against EGFR kinase in preclinical models .
  • Fluorine substitution improves metabolic stability in vivo .

What are the challenges in scaling up synthesis for preclinical studies?

Answer:
Key challenges include:

  • Cost of Halogenated Reagents : Bromine and fluorine sources (e.g., NBS, Selectfluor) are expensive. Optimize stoichiometry to minimize waste .
  • Purification at Scale : Chromatography is impractical; switch to recrystallization or liquid-liquid extraction .
  • Regioselectivity : Competing substitution at pyridine vs. pyrazole rings requires careful monitoring via LC-MS .

Q. Scaled Protocol :

  • Use flow chemistry for continuous bromination .
  • Implement in-line IR spectroscopy for real-time reaction monitoring.

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